rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis
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Overview
Description
Rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis, is a chemical compound with diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring and an amino group, making it a valuable tool in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis, typically involves the following steps:
Formation of the cyclohexyl ring: The initial step involves the formation of the cyclohexyl ring through a cyclization reaction.
Introduction of the amino group: The amino group is introduced via an amination reaction, which can be achieved using reagents such as ammonia or amines under specific conditions.
Esterification: The esterification of the cyclohexyl ring with methanol in the presence of an acid catalyst results in the formation of the methyl ester.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound, is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or continuous flow reactors: These reactors are used to carry out the cyclization, amination, and esterification reactions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a tool for probing enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis, can be compared with other similar compounds such as:
Rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride: This compound has a similar structure but differs in the position of the ester group.
Rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate hydrochloride: This compound has a cyclopentyl ring instead of a cyclohexyl ring, leading to different chemical and biological properties.
The uniqueness of this compound, lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2694062-96-7 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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